Continuous synthesis of Cu/ZnO/Al2O3 nanoparticles in a co-precipitation reaction using a silicon based microfluidic reactor†
Reaction Chemistry & Engineering Pub Date: 2021-12-17 DOI: 10.1039/D1RE00499A
Abstract
CuO/ZnO/Al2O3 catalysts were continuously synthesized in a microfluidic reactor, analyzed by X-ray diffraction (XRD), physisorption (BET), chemisorption, electron microscopy and X-ray absorption spectroscopy (XAS), and tested for methanol synthesis from CO-rich synthesis gas. The results were compared to those obtained from CuO/ZnO and CuO/ZnO/Al2O3 produced by conventional co-precipitation in a batch reactor. The predominant phase of the aged precursor from microfluidic co-precipitation was identified as zincian malachite. After calcination the microfluidically synthesized catalyst exhibited smaller CuO crystallites, a larger BET surface area, a rather uniform morphology and a homogeneous distribution of Cu and Zn compared to catalysts prepared by batch co-precipitation. H2-Temperature programmed reduction (TPR) showed that Cu species in CuO/ZnO/Al2O3 from microfluidic co-precipitation were more easily reducible. In situ Cu and Zn K-edge XAS during the TPR indicated reduction of Cu2+ to Cu0 between 150 °C and 240 °C, without detectable reduction of Zn. N2O pulse chemisorption evidenced an enlarged Cu surface area of the nanoparticles from the microfluidic synthesis. Based on activity tests in methanol synthesis, at 250 °C the microfluidically synthesized Cu/ZnO/Al2O3 catalysts showed better performance than the catalyst from batch preparation when 1 mol% CO2 was present in the synthesis gas. Dimethyl ether formed as a side product. As the microreactor is specially designed for high X-ray transmission with a thin Si/glass observation window, this study opens interesting perspectives for investigating the formation of catalyst precursors at the early stage of precipitation in future.
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